molecular formula C17H24O B191228 Falcarinol CAS No. 21852-80-2

Falcarinol

Cat. No.: B191228
CAS No.: 21852-80-2
M. Wt: 244.37 g/mol
InChI Key: UGJAEDFOKNAMQD-QGZVFWFLSA-N
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Description

Falcarinol is a natural pesticide and fatty alcohol found in carrots, red ginseng, and ivy . In carrots, it occurs in a concentration of approximately 2 mg/kg . As a toxin, it protects roots from fungal diseases .


Synthesis Analysis

This compound and other polyacetylenic oxylipins in carrots are analyzed by Reversed-Phase HPLC and Charged Aerosol Detection . These compounds have been shown to be highly toxic toward bacteria and fungi and to exhibit a diverse range of biological activities in mammals .


Molecular Structure Analysis

This compound is a polyyne with two carbon-carbon triple bonds and two double bonds . The double bond at the carbon 9 position has cis stereochemistry .


Physical and Chemical Properties Analysis

This compound is a polyyne with two carbon-carbon triple bonds and two double bonds . The double bond at the carbon 9 position has cis stereochemistry .

Scientific Research Applications

  • Prevention of Inflammation and Colorectal Neoplastic Transformation : Falcarinol (FaOH) and falcarindiol (FaDOH) exhibit anti-inflammatory properties and can prevent colorectal cancer precursor lesions. They downregulate NF-κβ and its inflammatory markers, including TNFα, IL-6, and COX-2, in a dose-dependent manner in azoxymethane-induced rats (Kobaek-Larsen et al., 2019).

  • Targeting ALDH2 in Cancer Cells : this compound targets ALDH2, a molecular target in cancer cells, by covalent binding to the active site, thereby impairing crucial cellular viability pathways (Heydenreuter, Kunold, & Sieber, 2015).

  • Effects on Cell Proliferation and Apoptosis : this compound has a biphasic effect on Caco-2 cell proliferation. Low doses decrease apoptosis indicator expression and basal DNA strand breakage, while high concentrations increase apoptosis and DNA damage (Young et al., 2007).

  • Influence on Seed Germination : Isolated from parsley root, this compound, along with falcarindiol, impacts seed germination, highlighting its potential role in plant physiology (Nitz, Spraul, & Drawert, 1990).

  • Response to Plant Infection : In tomato plants infected with Verticillium albo-atrum, this compound and falcarindiol are produced, suggesting a role in plant defense mechanisms (Elgersma et al., 1984).

  • Impact on Gut Microbiota Composition : In a rat model of colorectal cancer, dietary this compound and falcarindiol significantly altered gut microbiota composition, pointing to their role in gut health (Kobaek-Larsen et al., 2018).

  • Effects of Processing and Storage on Carrots : The levels of this compound in carrots are influenced by processing and storage conditions, with implications for their health-promoting properties (Hansen, Purup, & Christensen, 2003).

  • Prevention of Neoplastic Lesions in Rats : Dietary supplements of this compound and falcarindiol significantly reduced neoplastic lesions and polyp growth rates, suggesting a preventive effect on colorectal cancer development (Kobaek-Larsen et al., 2017).

  • Role in Skin Allergy and Immunopharmacology : this compound acts as a covalent cannabinoid CB1 receptor antagonist and can induce pro-allergic effects in the skin, relevant in dermatology and allergy research (Leonti et al., 2010).

  • Potent Inducer of Heme Oxygenase-1 : Compared to sulforaphane, this compound more effectively attenuates intestinal inflammation and is a potent inducer of Heme Oxygenase-1, an enzyme with antioxidant properties (Stefanson & Bakovic, 2018).

Mechanism of Action

Falcarinol, also known as carotatoxin or panaxynol, is a natural pesticide and fatty alcohol found in carrots (Daucus carota), Panax ginseng, and ivy . It has been shown to have anti-cancer and anti-inflammatory properties .

Target of Action

This compound has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist, blocking the effect of anandamide in keratinocytes . This interaction leads to pro-allergic effects in human skin . Additionally, this compound has been identified to target ALDH2, a key enzyme in cancer cells .

Mode of Action

This compound interacts with its targets through covalent binding. For instance, it binds to the cannabinoid receptor type 1, blocking the effect of anandamide . In the case of ALDH2, this compound inhibits the enzyme via covalent alkylation of the active site .

Biochemical Pathways

This compound impacts carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, and more . It affects inflammatory cytokines, the NF-κB pathway, antioxidant response elements, unfolded protein response (UPR) pathway, growth factor signaling, cell cycle progression, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in mice. It has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% . These properties point to the safety and compatibility of this compound with mice .

Result of Action

This compound has been shown to increase lipid content in human mesenchymal stem cells (hMSCs) as well as the number of lipid droplets (LDs). This can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells . Activation of PPARγ can lead to increased expression of ABCA1 .

Action Environment

This compound is sensitive to light and heat, requiring freezing conditions for optimal preservation . It is found in carrots, parsley, and ginseng, among other plants, and its concentration can vary depending on the plant species and environmental factors .

Safety and Hazards

Falcarinol is an irritant that can cause allergic reactions and contact dermatitis . It was shown that this compound acts as a covalent cannabinoid receptor type 1 inverse agonist and blocks the effect of anandamide in keratinocytes, leading to pro-allergic effects in human skin .

Future Directions

Polyacetylene phytochemicals like Falcarinol are emerging as potentially responsible for the chemoprotective effects of consuming apiaceous vegetables . There is some evidence suggesting that polyacetylenes impact carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, etc .

Biochemical Analysis

Biochemical Properties

Falcarinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The double bond at the carbon 9 position in this compound, which requires oxygen and NADPH (or NADH) cofactors, creates a bend in the molecule . This structural modification allows this compound to interact with other biomolecules in unique ways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific binding interactions and changes in gene expression induced by this compound are areas of active research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. This compound is derived from structural modifications of the common fatty acid oleic acid

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Falcarinol can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methyl-2-pentanone", "2-methyl-1,3-butadiene", "Sodium hydroxide", "Hydrochloric acid", "Methyl iodide", "Palladium on carbon" ], "Reaction": [ "Step 1: Condensation reaction of 4-methyl-2-pentanone and 2-methyl-1,3-butadiene in the presence of sodium hydroxide to form 4-methyl-2-penten-1-ol.", "Step 2: Dehydration of 4-methyl-2-penten-1-ol with hydrochloric acid to form 4-methyl-2-pentene.", "Step 3: Halogenation of 4-methyl-2-pentene with methyl iodide to form 4-methyl-2-iodopentene.", "Step 4: Palladium-catalyzed cross-coupling reaction of 4-methyl-2-iodopentene with 2-methyl-1,3-butadiene to form Falcarinol." ] }

Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells.

CAS No.

21852-80-2

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

(3R)-heptadeca-1,9-dien-4,6-diyn-3-ol

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/t17-/m1/s1

InChI Key

UGJAEDFOKNAMQD-QGZVFWFLSA-N

Isomeric SMILES

CCCCCCCC=CCC#CC#C[C@@H](C=C)O

SMILES

CCCCCCCC=CCC#CC#CC(C=C)O

Canonical SMILES

CCCCCCCC=CCC#CC#CC(C=C)O

4117-12-8
21852-80-2

Synonyms

falcarinol
falcarinol, (Z)-isomer
panaxynol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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